2,6-Dichlor-3-methyl-5-nitropyridin

Übersicht

Beschreibung

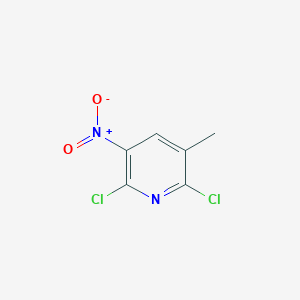

2,6-Dichloro-3-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 and a molecular weight of 207.02 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms, one methyl group, and one nitro group attached to the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-methyl-5-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

Pharmacokinetics

Its physicochemical properties such as high density and low water solubility suggest that its bioavailability might be limited .

Result of Action

It’s known that nitropyridines can undergo macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .

Action Environment

It’s known that it should be stored in an inert atmosphere at room temperature , suggesting that it might be sensitive to oxygen and temperature changes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine typically involves the nitration of 2,6-dichloro-3-methylpyridine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of 2,6-Dichloro-3-methyl-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Common reducing agents include palladium on carbon with hydrogen gas, or chemical reductants like tin(II) chloride in hydrochloric acid.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of boronic acids under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is 2,6-dichloro-3-methyl-5-aminopyridine.

Coupling Reactions: The products are biaryl compounds formed by the coupling of the pyridine ring with aromatic boronic acids.

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dichloro-3-nitropyridine

- 2,6-Dichloro-4-methoxy-3-nitropyridine

- 2,4,6-Trichloro-3-nitropyridine

- 2-Chloro-3-methyl-5-nitropyridine

Comparison: 2,6-Dichloro-3-methyl-5-nitropyridine is unique due to the presence of both methyl and nitro groups on the pyridine ring, which influences its reactivity and applications. Compared to 2,6-Dichloro-3-nitropyridine, the methyl group in 2,6-Dichloro-3-methyl-5-nitropyridine provides additional steric and electronic effects, making it more suitable for specific synthetic applications .

Biologische Aktivität

Overview

2,6-Dichloro-3-methyl-5-nitropyridine (DCMNP) is a chemical compound with the molecular formula CHClNO and a molecular weight of 207.02 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

DCMNP is characterized as a yellow crystalline powder that exhibits low water solubility and high density, which may limit its bioavailability. The presence of chlorine and nitro groups in its structure allows for diverse chemical reactivity, including substitution and reduction reactions, which are pivotal in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 207.02 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Low in water |

The biological activity of DCMNP is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects by interacting with cellular macromolecules. This mechanism is crucial for its potential application in cancer therapy and antimicrobial treatments.

Antimicrobial Properties

Research indicates that DCMNP exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) suggesting potent activity.

Anticancer Properties

DCMNP has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and MV4-11 (acute myeloid leukemia). The compound's mechanism involves the disruption of critical signaling pathways associated with cancer cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on DCMNP's antimicrobial properties showed a significant reduction in bacterial viability at concentrations as low as 50 µM against E. coli. The study utilized disk diffusion methods to assess efficacy, yielding clear zones of inhibition.

- Cancer Cell Proliferation : In a comparative study involving various nitropyridine derivatives, DCMNP was identified as one of the most effective compounds in inhibiting the growth of HCT116 cells, with an IC50 value significantly lower than many known chemotherapeutic agents.

Pharmacokinetics

The pharmacokinetic profile of DCMNP indicates moderate bioavailability due to its physicochemical properties. Studies suggest that its absorption may be limited by low water solubility; however, ongoing research aims to enhance its formulation for better therapeutic outcomes.

Eigenschaften

IUPAC Name |

2,6-dichloro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDPPLSOTVMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483105 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-88-6 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.